N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-(4-methoxyphenyl)propanamide
Description
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-(4-methoxyphenyl)propanamide is a synthetic organic compound featuring a benzodioxole moiety linked via an ethyloxy group to a propanamide backbone substituted with a 4-methoxyphenyl group.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-22-15-5-2-14(3-6-15)4-9-19(21)20-10-11-23-16-7-8-17-18(12-16)25-13-24-17/h2-3,5-8,12H,4,9-11,13H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJECWTVYTOZFGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCOC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-(4-methoxyphenyl)propanamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole and methoxyphenyl intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and amide bond formation. Common reagents used in these reactions include alkyl halides, amines, and coupling agents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis. Reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-(4-methoxyphenyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The benzo[d][1,3]dioxole and methoxyphenyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoquinone derivatives, while reduction can produce amines. Substitution reactions can introduce various functional groups into the benzo[d][1,3]dioxole or methoxyphenyl moieties.
Scientific Research Applications
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-(4-methoxyphenyl)propanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mechanism of Action
The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-(4-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety may interact with enzymes or receptors, modulating their activity. The methoxyphenyl group can influence the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Core Backbones
The target compound shares the benzo[d][1,3]dioxol-5-yloxy group with several analogs, but its propanamide backbone distinguishes it from other core structures:
- Piperazine Derivatives: Compounds such as 1-(2-(4-((benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-o-tolylpiperazine (9) () and 1-(2-(4-((benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(2-methoxyphenyl)piperazine (12) () feature piperazine rings with aryl substituents.
- Benzimidazole Derivatives : Compounds like 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(6-nitrobenzo[d][1,3]dioxol-5-yl)-1H-benzo[d]imidazole (4f) () incorporate fused benzimidazole rings, which confer planar rigidity and distinct electronic properties compared to the flexible propanamide chain .
- N-Acylurea Derivatives : KCH-1521 () contains an N-acylurea core, which introduces hydrogen-bonding capabilities absent in the target compound’s amide group .
Table 1: Structural and Physical Comparison
Spectroscopic Characterization
All compounds in the evidence were confirmed via 1H-NMR and 13C-NMR , with characteristic signals for the benzodioxole moiety (e.g., OCH2O protons at δ 5.9–6.0) and substituent-specific shifts. For example:
Physicochemical Properties
- Melting Points : Piperazine derivatives generally exhibit higher melting points (171–203°C) due to crystalline packing facilitated by rigid cores, whereas the target compound’s flexible propanamide backbone may result in a lower melting point .
- Solubility : The 4-methoxyphenyl group in the target compound may enhance solubility in polar solvents compared to halogenated analogs (e.g., compound 24 with a bromophenyl group, ) .
Biological Activity
N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-3-(4-methoxyphenyl)propanamide is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Synthesis
The compound features a benzodioxole moiety and a propanamide structure , which are critical for its biological activity. The synthesis typically involves multi-step reactions that include the preparation of intermediates through functionalization of the benzodioxole and amide formation.
| Component | Structure | Function |
|---|---|---|
| Benzodioxole | Benzodioxole | Contributes to binding affinity |
| Propanamide | Propanamide | Provides biological activity |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may enhance binding through π-π interactions or hydrogen bonding, while the propanamide structure can interact with active sites on target proteins, modulating their activity. This dual action is crucial for its therapeutic potential.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Preliminary studies suggest that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : It may reduce inflammatory markers in vitro, indicating potential use in treating inflammatory diseases.
- Antimicrobial Activity : The compound has shown effectiveness against certain bacterial strains, suggesting a role in antimicrobial therapy.
Case Studies and Research Findings
-
Anticancer Activity :
- A study evaluated the effects of the compound on HeLa cells (cervical cancer). Results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating potent activity compared to standard chemotherapeutics .
- Anti-inflammatory Effects :
- Antimicrobial Efficacy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
